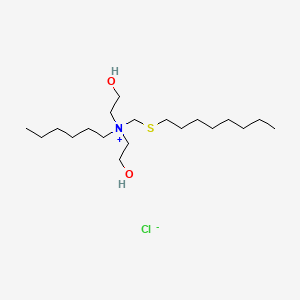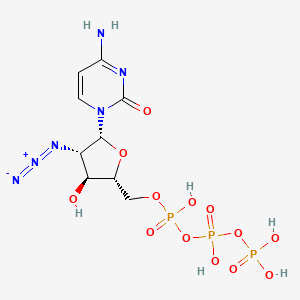
Cytarazid triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytarazid triphosphate typically involves the phosphorylation of 2′-azido-2′-deoxyarabinofuranosylcytosine. This process can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired triphosphate compound from other by-products .
Análisis De Reacciones Químicas
Types of Reactions
Cytarazid triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be phosphorylated to form its triphosphate derivative.
Hydrolysis: Under certain conditions, this compound can hydrolyze to form its monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorylating agents like POCl3, bases such as pyridine, and solvents like acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Cytarazid triphosphate has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of several human tumor cell lines by interfering with DNA synthesis.
Antiviral Therapy: The compound has demonstrated efficacy in preventing the replication of herpes simplex virus types 1 and 2.
Biochemical Studies: This compound is used as a substrate in studies involving DNA polymerases and other enzymes involved in DNA synthesis.
Drug Development: Its unique properties make it a valuable candidate for the development of new therapeutic agents targeting cancer and viral infections.
Mecanismo De Acción
Cytarazid triphosphate exerts its effects primarily by inhibiting DNA synthesis. It competes with deoxycytidine triphosphate for incorporation into DNA, thereby interfering with the activity of DNA polymerases. This inhibition prevents the elongation of the DNA strand, leading to the cessation of DNA replication and cell division . The compound also interferes with primer-template activity in cell-free assay systems .
Comparación Con Compuestos Similares
Cytarazid triphosphate is similar to other nucleoside analogs such as cytarabine triphosphate and deoxycytidine triphosphate. it is unique in its resistance to deamination by human cytidine/deoxycytidine deaminases, which enhances its cytotoxicity against tumor cells . Other similar compounds include:
Cytarabine Triphosphate: Used primarily in the treatment of leukemia, it also inhibits DNA synthesis but is more susceptible to deamination.
Deoxycytidine Triphosphate: A natural substrate for DNA synthesis, it is less effective as an antitumor agent compared to this compound.
Propiedades
Número CAS |
79065-89-7 |
|---|---|
Fórmula molecular |
C9H15N6O13P3 |
Peso molecular |
508.17 g/mol |
Nombre IUPAC |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6+,7-,8-/m1/s1 |
Clave InChI |
HWSNFUNJICGTGY-PXBUCIJWSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
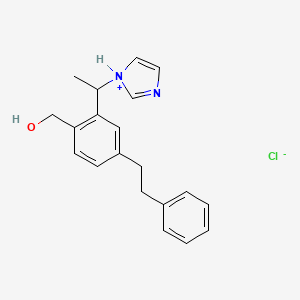

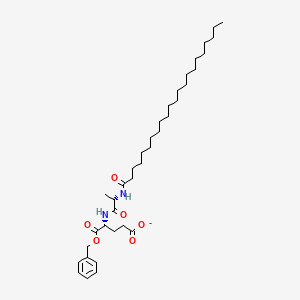

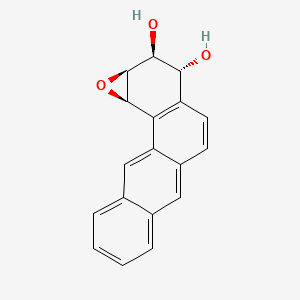


![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
